

literature review comparing dithizone applications in analytical chemistry

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Dithizone in Analytical Chemistry: A Comparative Guide to Applications

Introduction

Diphenylthiocarbazone, commonly known as **dithizone**, has been a cornerstone reagent in analytical chemistry for over half a century, with an extensive body of literature detailing its applications.[1][2] Its remarkable sensitivity and selectivity for various heavy metals have established it as an invaluable tool for trace analysis.[1][3] **Dithizone** forms intensely colored, water-insoluble chelate complexes with metal ions such as lead, zinc, mercury, cadmium, and copper.[1][4] These complexes are readily soluble in organic solvents like chloroform and carbon tetrachloride, a property that forms the basis of classical liquid-liquid extraction methods for spectrophotometric determination.[2][4]

Selectivity in **dithizone** methods is achieved by carefully controlling the pH of the aqueous solution and by using masking agents to prevent interference from other ions.[2] While traditional solvent extraction followed by spectrophotometry remains a primary application, **dithizone**'s utility has expanded to modern analytical techniques, including solid-phase microextraction, flow injection analysis, and ion-selective electrodes.[1][5] This guide provides a comparative overview of these applications, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.



Core Application: Spectrophotometric Analysis via Solvent Extraction

The most prevalent use of **dithizone** is in the spectrophotometric determination of trace metals. The methodology involves the formation of a metal-dithizonate complex in an aqueous sample, which is then extracted into an immiscible organic solvent. The intensity of the colored extract is measured photometrically to quantify the metal concentration.[1][6]

Performance Comparison of Spectrophotometric Methods

The following table summarizes the performance of **dithizone**-based spectrophotometric methods for the determination of lead, mercury, and zinc in various matrices.



Analyte	Matrix	pH Range	Solvent	λmax (nm)	Linear Range	Limit of Detectio n (LOD)	Referen ce(s)
Lead (Pb)	Water	8.5 - 11.5	Chlorofor m (CHCl ₃)	510-520	0 - 30 µg	1.0 μg / 10 mL	[6][7][8]
Water/Ac etone	5.5 (apparent)	Acetone (70%)	~520	0 - 10 μg	0.1 ppm	[9]	
Mercury (Hg)	Water	Acidic	Ethanol (eluent)	490	30 - 280 μg/L	7.6 μg/L	[5]
Biological , Environm ental	0.18– 1.80 M H ₂ SO ₄	1,4- Dioxane (50%)	488	0.1 - 25 μg/mL	-	[10]	
Zinc (Zn)	Aqueous (Micellar)	5	SDS Micellar	540-565	1.5x10 ⁻⁵ - 1.5x10 ⁻⁴ M	3x10 ⁻⁶ M	[11]
Food (Qualitati ve)	N/A	N/A	Visual (Pink)	N/A	N/A	[12]	

Experimental Protocols

Protocol 1: Determination of Lead in Water (Dithizone Method)

This protocol is adapted from standard methods for water analysis.[6][13]

- 1. Reagent Preparation:
- Standard Lead Solution (100 μ g/mL): Dissolve 0.1598 g of lead nitrate, Pb(NO₃)₂, in water containing 10 mL of concentrated HNO₃ and dilute to 1000 mL.



- Working Lead Solution (1 μ g/mL): Dilute 1.00 mL of the stock solution to 100.0 mL with water. Prepare fresh.
- Ammoniacal Citrate-Cyanide Reducing Solution: Dissolve 50 g sodium citrate, 10 g potassium cyanide (KCN), and 4 g hydroxylamine hydrochloride in distilled water and dilute to 500 mL. Add concentrated NH₄OH to adjust the pH to 10-11.5. CAUTION: KCN is highly toxic.
- Dithizone Solution: Dissolve 8-10 mg of purified dithizone in 1 liter of purified chloroform (CHCl₃).[7] Store in a refrigerator.

2. Procedure:

- To 100 mL of an acidified sample (pH < 2) in a separatory funnel, add 50 mL of the ammoniacal citrate-cyanide solution and mix.[13]
- Add exactly 10 mL of the dithizone working solution.[13]
- Shake the funnel vigorously for 30-60 seconds and allow the layers to separate.[7][13]
- Insert a cotton plug into the stem of the funnel to filter the organic layer and draw it off into a 1-cm absorption cell.
- Measure the absorbance of the cherry-red lead dithizonate complex at 510 nm against a reagent blank.[6][13]
- Prepare a calibration curve using known concentrations of the working lead solution (e.g., 0, 2.0, 5.0, 10.0, 15.0 μg) carried through the same procedure.

Protocol 2: Determination of Mercury in Water via Solid-Phase Microextraction (SPME)

This protocol is based on a miniaturized preconcentration system for mercury analysis.[5]

- 1. Reagent Preparation:
- Adsorbent: Activated carbon xerogel (50 mg packed into a micropipette tip).



- **Dithizone** Solution: Prepare a suitable concentration in an appropriate solvent.
- Eluent: Ethanol.
- Acid Solution: 0.5 M H₂SO₄.
- 2. Procedure:
- To a 5 mL water sample, add 0.25 mL of 0.5 M H₂SO₄ to acidify the medium.[5]
- Add the **dithizone** solution to form the Hg-**dithizone** complex.
- Load the sample solution onto the syringe system containing the micropipette tip packed with carbon xerogel at a flow rate of 0.3 mL/min. The complex will be retained on the adsorbent.
 [5]
- Elute the retained complex from the adsorbent using 1 mL of ethanol.[5]
- Measure the absorbance of the eluate at 490 nm using a UV-Vis spectrophotometer.
- The calibration curve is linear in the range of 30–280 μg/L of Hg²⁺.[5]

Protocol 3: Qualitative Spot Test for Zinc in Fortified Flour

This is a rapid method to assess the presence of added zinc in fortified foods.[12]

- 1. Reagent Preparation:
- **Dithizone** Solution: Prepare a solution of **dithizone** in a suitable solvent (e.g., ethanol).[14]
- 2. Procedure:
- Weigh approximately 25 g of the flour sample and place it on a flat, white surface.[12]
- Create a small well in the center of the flour pile.[12]
- Using a transfer pipette, add 10–15 drops of the dithizone solution to the well.[12]

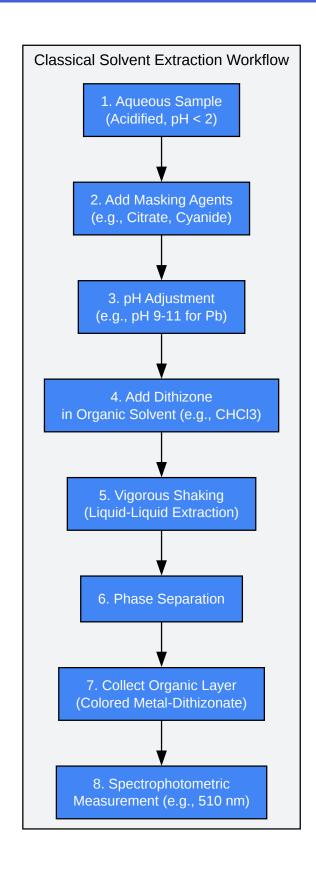


- Allow the sample to sit for 10 minutes.
- Observation: The appearance of pink-colored spots on the flour indicates the presence of added zinc.[12]

Visualizing Dithizone Workflows and Logic

Diagrams created using Graphviz illustrate the experimental workflows and the logic behind achieving selectivity in **dithizone**-based analyses.

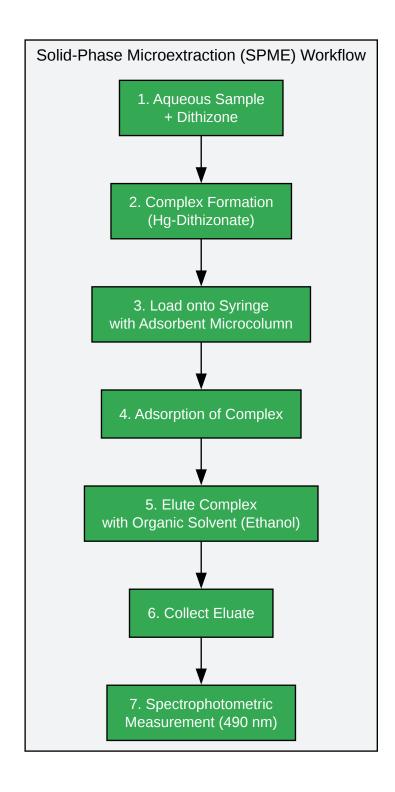




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Caption: Workflow for metal determination using solvent extraction.

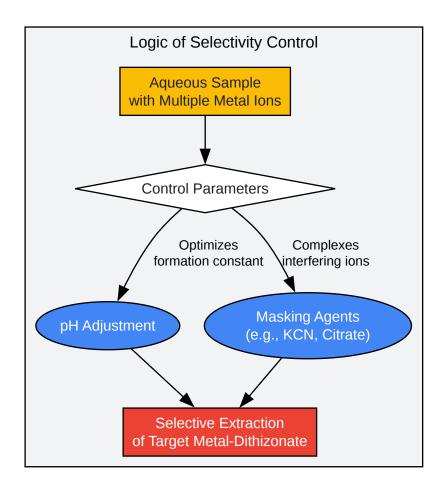




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Caption: SPME workflow for preconcentration and analysis of mercury.





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Caption: Controlling selectivity via pH and masking agents.

Alternative and Modern Applications

Beyond traditional spectrophotometry, **dithizone** is employed in a range of other analytical contexts.

- Flow Injection and Sequential Injection Analysis (FIA/SIA): These automated techniques
 utilize dithizone for the rapid determination of metals like zinc. In one FIA method, a Zn(II)dithizone complex is formed in an aqueous phase with a surfactant, allowing for a sampling
 rate of 70 samples per hour.
- Chromatography: Water-soluble derivatives of dithizone have been developed for use as sensitive chromogenic ligands in ion chromatography, enabling the quantitative determination of inorganic and organo-mercury compounds.[15] Dithizone extraction also



serves as a preconcentration step for other analytical finishes like atomic absorption spectroscopy.[1]

- Ion-Selective Electrodes (ISEs): **Dithizone** can act as an ionophore in PVC membrane electrodes. An ISE for Pb²⁺ using a **dithizone** carrier demonstrated a Nernstian response of 29.5 mV/decade in the concentration range of 1x10⁻⁴ to 1x10⁻¹ M, showing good selectivity over other ions.[16]
- Qualitative and Spot Tests: The distinct color change upon complexation makes dithizone suitable for simple, rapid qualitative tests. For instance, dithizone-impregnated paper turns from green/blue to bright pink in the presence of Zn²+ ions, a method used to screen for zinc in fortified foods.[12][14]

Conclusion

Dithizone's enduring legacy in analytical chemistry is a testament to its versatility and sensitivity. While classic solvent extraction combined with spectrophotometry remains a robust and widely practiced application for determining trace metals like lead, mercury, and zinc, its integration into modern analytical platforms continues to expand its utility.[5][7] From rapid qualitative screening to automated flow analysis and potentiometric sensing, **dithizone**-based methods offer a range of options adaptable to different analytical challenges, sample matrices, and required levels of precision. The choice of method depends on factors such as the specific analyte, required sensitivity, sample throughput, and available instrumentation, but the fundamental principle of selective metal chelation ensures **dithizone**'s continued relevance in the field.

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